molecular formula C9H15N5O2 B1250156 Heteromine G

Heteromine G

Cat. No.: B1250156
M. Wt: 225.25 g/mol
InChI Key: AYPVLECRVLOFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heteromine G is a purine-derived heterocyclic compound belonging to the heteromine family, which is characterized by substitutions on the purine core (adenine/guanine analogs). These compounds are notable for their cytotoxic and antitumor activities, particularly against leukemia cell lines such as HL-60 .

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N-[4-methoxy-2,6-bis(methylamino)pyrimidin-5-yl]-N-methylformamide

InChI

InChI=1S/C9H15N5O2/c1-10-7-6(14(3)5-15)8(16-4)13-9(11-2)12-7/h5H,1-4H3,(H2,10,11,12,13)

InChI Key

AYPVLECRVLOFKA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC(=N1)NC)OC)N(C)C=O

Synonyms

heteromine G

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Complexity: Heteromines J and K required 2D NMR for unambiguous assignments, with revisions to earlier literature (e.g., C-2/C-8 shifts in purinones) . This underscores the analytical challenges in characterizing heteromines.
  • Natural vs. Synthetic Origins: Plant-derived heteromines (e.g., J, K) often coexist with steroids and flavonoids, complicating isolation . Synthetic routes (e.g., Roggen et al.’s work on Heteromine B) improve purity but require costly intermediates .
  • Activity-Structure Relationships : Methoxy and methyl groups in Heteromine J correlate with UV absorption at 298 nm, while thiol groups in 6-MP enhance DNA incorporation and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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